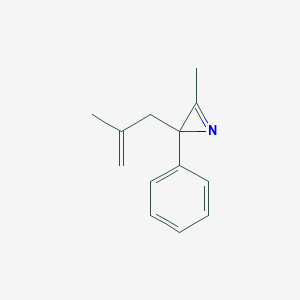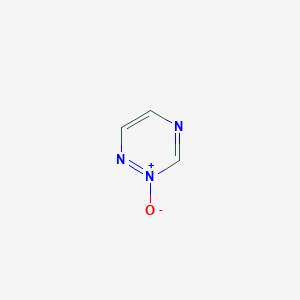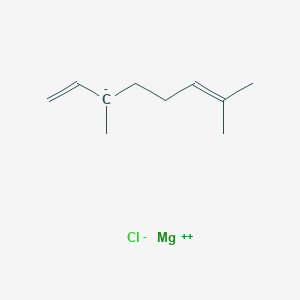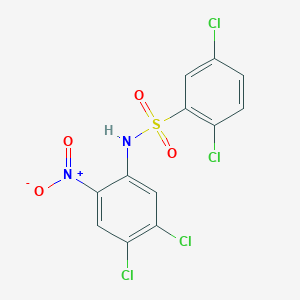
2H-Azirine, 3-methyl-2-(2-methyl-2-propenyl)-2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Azirine, 3-methyl-2-(2-methyl-2-propenyl)-2-phenyl- is a member of the azirine family, which are three-membered heterocyclic compounds containing a nitrogen atom. These compounds are known for their high reactivity due to ring strain and are of interest in various fields of chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Azirine, 3-methyl-2-(2-methyl-2-propenyl)-2-phenyl- typically involves the cyclization of suitable precursors under specific conditions. One common method is the thermal or photochemical decomposition of azido compounds. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for azirines may involve continuous flow reactors to ensure precise control over reaction conditions and to handle the potentially hazardous intermediates safely. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction process.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Azirine, 3-methyl-2-(2-methyl-2-propenyl)-2-phenyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxaziridines or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the carbon or nitrogen atoms of the azirine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peracids for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and sometimes catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxaziridines, while reduction could produce amines. Substitution reactions can lead to a variety of functionalized azirine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Investigated for their potential biological activity and interactions with biomolecules.
Medicine: Explored for their potential as pharmaceutical agents or precursors to active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2H-Azirine, 3-methyl-2-(2-methyl-2-propenyl)-2-phenyl- involves its high reactivity due to ring strain. This reactivity allows it to interact with various molecular targets, leading to the formation of new chemical bonds and products. The specific pathways and targets depend on the type of reaction and the conditions under which it occurs.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-Azirine: The parent compound of the azirine family.
3-Methyl-2-phenyl-2H-azirine: A similar compound with a different substituent pattern.
2-(2-Methyl-2-propenyl)-2-phenyl-2H-azirine: Another related compound with a different substitution.
Uniqueness
2H-Azirine, 3-methyl-2-(2-methyl-2-propenyl)-2-phenyl- is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes. This uniqueness makes it a valuable compound for studying the effects of different substituents on azirine chemistry.
Eigenschaften
CAS-Nummer |
59175-25-6 |
|---|---|
Molekularformel |
C13H15N |
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
3-methyl-2-(2-methylprop-2-enyl)-2-phenylazirine |
InChI |
InChI=1S/C13H15N/c1-10(2)9-13(11(3)14-13)12-7-5-4-6-8-12/h4-8H,1,9H2,2-3H3 |
InChI-Schlüssel |
KUZNIJURFJSSHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC1(CC(=C)C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(Hexyloxy)-4-{(Z)-[4-(2-methylbutyl)phenyl]-ONN-azoxy}benzene](/img/structure/B14601346.png)




![Lithium, [1-(methylseleno)heptyl]-](/img/structure/B14601374.png)


![2-[1-(4-Bromophenyl)ethanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14601404.png)




